Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane
Description
This organosilane compound features a trichlorosilane group (-SiCl₃) bonded to a propyl chain substituted with a 3-(2-chloropropan-2-yl)phenyl moiety. The phenyl ring is modified with a bulky 2-chloropropan-2-yl group (a tertiary chlorine substituent), which introduces steric hindrance and electronic effects. The trichlorosilane group confers high reactivity toward hydrolysis and crosslinking, making it a candidate for surface modification, polymer synthesis, or pharmaceutical intermediates .
Properties
CAS No. |
634148-42-8 |
|---|---|
Molecular Formula |
C12H16Cl4Si |
Molecular Weight |
330.1 g/mol |
IUPAC Name |
trichloro-[2-[3-(2-chloropropan-2-yl)phenyl]propyl]silane |
InChI |
InChI=1S/C12H16Cl4Si/c1-9(8-17(14,15)16)10-5-4-6-11(7-10)12(2,3)13/h4-7,9H,8H2,1-3H3 |
InChI Key |
UAFKUCDPCAFFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane typically involves the reaction of a phenylpropyl derivative with trichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with varying degrees of chlorination.
Scientific Research Applications
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive and can undergo hydrolysis to form silanols, which can further condense to form siloxanes. The phenylpropyl chain provides stability and enhances the compound’s reactivity towards specific targets.
Comparison with Similar Compounds
Structural Analogues and Key Properties
Reactivity and Functional Differences
Target Compound vs. Trichloro(3-phenylpropyl)silane (13617-40-8):
The target’s 2-chloropropan-2-yl group on the phenyl ring increases steric bulk compared to the unsubstituted phenyl in 13617-40-6. This hinders nucleophilic attack on the silane, slowing hydrolysis but enhancing selectivity in coupling reactions .Target Compound vs. Trichloro(3-chloro-2-methylpropyl)silane (18142-53-5):
The absence of an aromatic ring in 18142-53-5 reduces conjugation effects, making its silane group more reactive toward water. However, the tertiary chlorine in the target compound may stabilize radical intermediates in polymerizations .Target Compound vs. (3-Chloro-2-phenylpropyl)(triethoxy)silane (10088-50-3):
Triethoxy silanes hydrolyze slower than trichloro derivatives, favoring controlled release in coatings. The target’s trichloro group is preferable for rapid crosslinking in elastomers .Target Compound vs. Pentafluorophenylpropyltrichlorosilane (78900-02-4):
Fluorine’s strong electron-withdrawing effect in 78900-02-4 increases silane electrophilicity, whereas the target’s chloro substituent offers moderate activation for nucleophilic substitution .
Toxicity and Handling Considerations
The chlorinated aromatic moiety may pose environmental persistence risks, akin to 1,2,3-trichloropropane derivatives .
Biological Activity
Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane, also known by its CAS number 634148-42-8, is a silane compound that has garnered interest due to its potential biological activities. This article focuses on the biological effects, mechanisms of action, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C12H14Cl3Si |
| Molecular Weight | 330.153 g/mol |
| LogP | 5.9193 |
| Synonyms | Trichloro[2-[3-(2-chloropropan-2-yl)phenyl]propyl]silane |
- Cellular Interaction : Silanes often interact with cellular membranes and proteins, potentially affecting cell signaling pathways and metabolic processes.
- Toxicity Profiles : Similar compounds have shown to induce oxidative stress, apoptosis, and inflammation in various cell lines. For example, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a related organophosphate, has been documented to increase reactive oxygen species (ROS) production and alter gene expression related to apoptosis in human liver cells (L02 cells) .
Study 1: Impact on Human Liver Cells
A study investigated the effects of a silane compound similar in structure to this compound on human L02 cells. The findings indicated:
- Increased ROS Production : Treatment resulted in a significant increase in oxidative stress markers compared to control groups (p < 0.05).
- Gene Expression Alterations : Up-regulation of pro-apoptotic genes such as Bax and Hrk was noted, suggesting a potential pathway for inducing apoptosis .
Study 2: Hepatotoxicity in Zebrafish
Research involving zebrafish exposed to tris(1,3-dichloro-2-propyl) phosphate revealed:
- Hepatic Inflammation : Exposure led to increased expression of genes involved in inflammatory responses.
- Histopathological Changes : Observations included liver vacuolization and increased neutrophil infiltration, indicating significant hepatotoxic effects .
Toxicological Assessments
The toxicological profile of this compound remains underexplored; however, the following assessments are critical:
| Assessment Type | Findings |
|---|---|
| Acute Toxicity | Not extensively studied |
| Chronic Toxicity | Potential for hepatotoxicity inferred from related compounds |
| Environmental Impact | Likely persistent in aquatic environments |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
